molecular formula C4H2N4O3 B13111695 [1,2,3]Oxadiazolo[4,5-b]pyrazine-5,6(4H,7H)-dione

[1,2,3]Oxadiazolo[4,5-b]pyrazine-5,6(4H,7H)-dione

Cat. No.: B13111695
M. Wt: 154.08 g/mol
InChI Key: OYEOANUWQHKSPX-UHFFFAOYSA-N
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Description

[1,2,3]Oxadiazolo[4,5-b]pyrazine-5,6(4H,7H)-dione is a heterocyclic compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a fused ring system combining oxadiazole and pyrazine moieties, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,2,3]Oxadiazolo[4,5-b]pyrazine-5,6(4H,7H)-dione typically involves cyclization reactions. One common method includes the reaction of a heterocyclic diamine with a nitrite, leading to the formation of the desired fused ring system . Another approach involves reacting hydrazine hydrate with dicarbonyl compounds, which then undergoes cyclization to yield the target compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

[1,2,3]Oxadiazolo[4,5-b]pyrazine-5,6(4H,7H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dimethylformamide (DMF), and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives, while reduction could produce pyrazine derivatives with altered electronic properties .

Scientific Research Applications

[1,2,3]Oxadiazolo[4,5-b]pyrazine-5,6(4H,7H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of [1,2,3]Oxadiazolo[4,5-b]pyrazine-5,6(4H,7H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing biochemical pathways. The specific pathways involved depend on the particular application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [1,2,3]Oxadiazolo[4,5-b]pyrazine-5,6(4H,7H)-dione apart is its specific ring fusion and the electronic properties imparted by the oxadiazole and pyrazine rings.

Properties

Molecular Formula

C4H2N4O3

Molecular Weight

154.08 g/mol

IUPAC Name

4,7-dihydrooxadiazolo[4,5-b]pyrazine-5,6-dione

InChI

InChI=1S/C4H2N4O3/c9-2-3(10)6-4-1(5-2)7-8-11-4/h(H,5,9)(H,6,10)

InChI Key

OYEOANUWQHKSPX-UHFFFAOYSA-N

Canonical SMILES

C12=C(NC(=O)C(=O)N1)ON=N2

Origin of Product

United States

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